3-(imidazo[1,2-a]pyridin-3-ylmethyl)-8-methoxyquinazolin-4(3H)-one
Overview
Description
“3-(imidazo[1,2-a]pyridin-3-ylmethyl)-8-methoxyquinazolin-4(3H)-one” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is unique and versatile, which contributes to their optical behaviors and biological properties . A study on 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors showed that the pyridin-3-ylmethyl moiety would serve as an excellent pharmacophore for the development of novel CDK2 inhibitors for targeted anti-cancer therapy .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These reactions are crucial for the synthesis of imidazo[1,2-a]pyridines .Mechanism of Action
While the specific mechanism of action for “3-(imidazo[1,2-a]pyridin-3-ylmethyl)-8-methoxyquinazolin-4(3H)-one” is not available, compounds with similar structures have shown promising results. For instance, 3H-imidazole[4,5-b]pyridines derivatives have been found to inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro .
Future Directions
Imidazo[1,2-a]pyridines, including “3-(imidazo[1,2-a]pyridin-3-ylmethyl)-8-methoxyquinazolin-4(3H)-one”, have potential pharmaceutical applications . Their synthesis has been well studied in the past decade, and future research will likely continue to explore their potential uses, particularly in the field of medicinal chemistry .
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-3-ylmethyl)-8-methoxyquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-23-14-6-4-5-13-16(14)19-11-20(17(13)22)10-12-9-18-15-7-2-3-8-21(12)15/h2-9,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLWACXJHQGTHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN(C2=O)CC3=CN=C4N3C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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